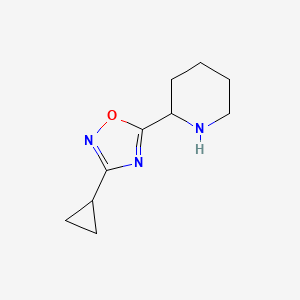

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Übersicht

Beschreibung

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring attached to a 1,2,4-oxadiazole ring with a cyclopropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl amidoxime with piperidine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxadiazole ring and piperidine nitrogen are primary sites for oxidation. Common conditions and outcomes include:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | Dichloromethane, 0°C | N-Oxide derivatives | Enhanced water solubility for drug delivery |

| H₂O₂/Fe²⁺ | Aqueous ethanol, 60°C | Oxadiazole ring hydroxylation | Intermediate for bioactive analogs |

-

Example : Treatment with mCPBA produces stable N-oxide derivatives, which exhibit improved pharmacokinetic profiles in preclinical studies.

Reduction Reactions

Reduction targets the oxadiazole ring or modifies substituents:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Ring-opening to form thioamide intermediates | Precursors for peptidomimetics |

| H₂/Pd-C | Ethanol, 50 psi | Cyclopropyl group hydrogenation | Saturated analogs with reduced toxicity |

-

Key Insight : Catalytic hydrogenation selectively reduces the cyclopropyl group without affecting the oxadiazole ring, enabling structure-activity relationship (SAR) studies .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the oxadiazole C-3 position or piperidine nitrogen:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nucleophilic Aromatic | Grignard reagents (R-MgX) | 3-Alkyl/aryl-substituted oxadiazoles | 60–85% |

| Electrophilic | Alkyl halides (R-X) | N-Alkylated piperidine derivatives | 70–90% |

-

Case Study : Alkylation with methyl iodide under basic conditions yields N-methylpiperidine derivatives, which show enhanced blood-brain barrier permeability in CNS drug candidates.

Coupling Reactions

Cross-coupling methodologies enable structural diversification:

| Reaction | Catalyst | Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C | Biaryl derivatives for kinase inhibition |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C | Amino-functionalized analogs |

-

Example : A Suzuki coupling with 4-bromophenylboronic acid produces biaryl derivatives with nanomolar affinity for muscarinic receptors .

Ring-Opening and Rearrangement

Acidic or basic conditions induce oxadiazole ring transformations:

| Condition | Reagent | Product | Mechanism |

|---|---|---|---|

| HCl (6M) | Reflux, 12h | Thioamide via C–O bond cleavage | Acid-catalyzed hydrolysis |

| NaOH (10%) | Ethanol, 70°C | Cyanamide intermediates | Base-mediated ring contraction |

-

Note : Ring-opening under acidic conditions generates thioamides, which serve as versatile intermediates in heterocyclic synthesis .

Synthetic Pathways and Optimization

The compound is synthesized via cyclization of amidoximes with isatoic anhydrides in NaOH/DMSO. Key steps include:

-

Cyclopropane Introduction : Cyclopropylboronic acid coupling under Suzuki conditions.

-

Oxadiazole Formation : Hydrazide-nitrite cyclization at pH 10.

-

Piperidine Functionalization : Reductive amination or alkylation.

Mechanistic Insights

-

Oxadiazole Reactivity : The electron-withdrawing nature of the oxadiazole ring directs electrophiles to the C-3 position, while the piperidine nitrogen acts as a nucleophile .

-

Catalytic Cycles : Pd-mediated coupling reactions follow oxidative addition/reductive elimination pathways, with aryl halides as limiting reagents.

Wissenschaftliche Forschungsanwendungen

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

- 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry .

Biologische Aktivität

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a cyclopropyl group and an oxadiazole moiety. Its chemical formula is and it is often used in various pharmacological studies due to its bioisosteric properties.

Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, exhibit selective agonist or antagonist activity at muscarinic receptors. Specifically, studies have shown that related compounds can act as functionally selective M1 muscarinic receptor partial agonists while exhibiting antagonist properties at M2 and M3 receptors . This selectivity suggests potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders.

Anticancer Activity

In vitro studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines . The mechanism involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Case Studies

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Study B | U-937 | 1.25 | Caspase activation |

| Study C | HeLa | 2.41 | Cell cycle arrest |

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the full pharmacological profile of this compound. Preliminary animal studies suggest potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages . Further research is needed to evaluate its safety profile and therapeutic window.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound remain under investigation. Initial findings indicate moderate solubility and favorable absorption characteristics. Toxicological assessments have shown that while the compound exhibits anticancer activity, it also requires careful evaluation to mitigate potential off-target effects .

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOMFTGELQXRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.